2-(1-Benzoylpiperidin-4-yl)acetic acid

MAGL inhibition endocannabinoid system cancer metabolism

Researchers often face assay confounding from off-target AChE inhibition when using N-benzylpiperidine controls. This N-benzoylpiperidine solves that problem. - **Defined negative control**: Ki = 650 nM (MAGL); >119-fold selectivity over FAAH. - **Zero AChE interference**: No anti-acetylcholinesterase activity vs. sub-nM N-benzyl analogs. - **Synthetic intermediate**: Carboxylic acid handle for amide/ester formation; US Patent 5,057,611 building block for analgesics. - **Supply**: ≥98% purity; reproducible SAR starting point.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 56772-11-3
Cat. No. B3145116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzoylpiperidin-4-yl)acetic acid
CAS56772-11-3
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-13(17)10-11-6-8-15(9-7-11)14(18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17)
InChIKeyKXHGWYZKPOTYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzoylpiperidin-4-yl)acetic Acid: Chemical Profile & Procurement


2-(1-Benzoylpiperidin-4-yl)acetic acid (CAS 56772-11-3) is a piperidine derivative featuring a benzoyl substituent at the 1-position and an acetic acid moiety at the 4-position . With a molecular weight of 247.29 g/mol and a calculated logP of 1.53–1.6, this compound exhibits moderate lipophilicity and contains a single carboxylic acid group, enabling its use as a synthetic building block for amide or ester bond formation [1]. It is commercially available with a typical purity of 98% and is primarily employed in medicinal chemistry research, particularly as a scaffold for developing monoacylglycerol lipase (MAGL) inhibitors and as an intermediate in the synthesis of analgetic ethanobenzazepines [2][3].

Non-Interchangeability of 2-(1-Benzoylpiperidin-4-yl)acetic Acid


The specific N-benzoyl substitution pattern on the piperidine ring of 2-(1-benzoylpiperidin-4-yl)acetic acid fundamentally alters its biological profile relative to unsubstituted piperidine-4-acetic acids or N-benzylpiperidine derivatives. While unsubstituted 2-(piperidin-4-yl)acetic acid has been reported as a potent soluble epoxide hydrolase (sEH) inhibitor, the N-benzoyl group redirects target engagement toward monoacylglycerol lipase (MAGL), albeit with moderate potency (Ki = 650 nM) [1]. More critically, the N-benzoyl moiety renders the compound nearly inactive against acetylcholinesterase (AChE), in stark contrast to N-benzylpiperidine derivatives, which can achieve sub-nanomolar AChE inhibition (IC50 = 0.56 nM) [2]. These divergent activity profiles mean that substituting a generic piperidine acetic acid analog for 2-(1-benzoylpiperidin-4-yl)acetic acid would yield fundamentally different outcomes in MAGL-related assays, AChE inhibition studies, or synthetic pathways requiring a benzoyl-protected piperidine intermediate.

2-(1-Benzoylpiperidin-4-yl)acetic Acid: Differentiation from Structural Analogs


MAGL Inhibition Potency: Weak Inhibitor Profile

2-(1-Benzoylpiperidin-4-yl)acetic acid inhibits human recombinant monoacylglycerol lipase (MAGL) with a Ki of 650 nM and IC50 values of 840–845 nM [1]. In contrast, optimized second-generation benzoylpiperidine derivatives achieve MAGL inhibition in the low nanomolar range, with reported IC50 values as low as 80 nM and 18–74 nM [2][3]. The target compound is approximately 8- to 36-fold less potent than these advanced analogs, establishing it as a weak inhibitor within the benzoylpiperidine class.

MAGL inhibition endocannabinoid system cancer metabolism

Selectivity: MAGL over FAAH

2-(1-Benzoylpiperidin-4-yl)acetic acid exhibits a marked selectivity window for MAGL over fatty acid amide hydrolase (FAAH), another major enzyme of the endocannabinoid system. The compound displays an IC50 > 100,000 nM (>100 μM) against FAAH, yielding a selectivity ratio of >119-fold (FAAH IC50 / MAGL IC50) based on the lower MAGL IC50 of 840 nM [1]. This selectivity profile, while moderate compared to highly optimized MAGL inhibitors that achieve >1,000-fold selectivity, is a defining feature of the benzoylpiperidine scaffold.

endocannabinoid system target selectivity FAAH

AChE Inactivity: N-Benzoyl vs. N-Benzyl Piperidines

The N-benzoylpiperidine core of 2-(1-benzoylpiperidin-4-yl)acetic acid confers negligible anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) explicitly reported that 'the N-benzoylpiperidine derivative was almost inactive' in their AChE inhibition assay [1]. In stark contrast, N-benzylpiperidine derivatives from the same study exhibited potent inhibition, with the most active compound (21) achieving an IC50 of 0.56 nM—a difference in potency exceeding four orders of magnitude [1].

acetylcholinesterase Alzheimer's disease cholinergic system

Physicochemical Differentiation from Unsubstituted Analogs

The introduction of the benzoyl group onto the piperidine ring significantly alters the physicochemical properties of 2-(1-benzoylpiperidin-4-yl)acetic acid relative to the unsubstituted core. The target compound has a reported melting point of 137 °C and a calculated logP of 1.53–1.6, compared to 2-(piperidin-4-yl)acetic acid, which typically has a lower melting point (data varies; many salts are reported) and a substantially lower logP (~0.2 predicted) due to the absence of the lipophilic benzoyl moiety [1].

physicochemical properties solubility purification

Synthetic Utility: Intermediate for Analgetic Ethanobenzazepines

US Patent 5,057,611 describes the use of benzoylpiperidines, including N-benzoylpiperidine acetic acid derivatives, as key intermediates in the synthesis of analgetic ethanobenzazepines [1]. While the patent does not provide direct comparative yield data for 2-(1-benzoylpiperidin-4-yl)acetic acid specifically, the class-level utility establishes that the N-benzoyl-4-piperidineacetic acid scaffold is a validated precursor in this synthetic route. Unsubstituted piperidine-4-acetic acid lacks the benzoyl group required for subsequent transformations in this patented sequence, rendering it an unsuitable substitute.

synthetic intermediate analgesic benzoylpiperidine

Commercial Purity and Hazard Classification

Commercially available 2-(1-benzoylpiperidin-4-yl)acetic acid is typically supplied at ≥98% purity (HPLC) . The compound carries GHS07 hazard labeling, indicating harmful effects if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . In comparison, unsubstituted 2-(piperidin-4-yl)acetic acid is often supplied at 97% purity and may have a different hazard profile (e.g., corrosive nature due to free amine) .

compound purity safety data sheet procurement

Application Scenarios for 2-(1-Benzoylpiperidin-4-yl)acetic Acid


Negative Control in MAGL Inhibitor Screening

Given its weak MAGL inhibitory activity (Ki = 650 nM, IC50 = 840–845 nM) relative to advanced benzoylpiperidine inhibitors (IC50 = 80 nM or lower), 2-(1-benzoylpiperidin-4-yl)acetic acid serves as an ideal negative control in MAGL inhibitor screening campaigns [1][2]. Its moderate selectivity over FAAH (>119-fold) further ensures that observed effects in cell-based endocannabinoid assays are not confounded by FAAH engagement [1].

Minimalist Scaffold for Benzoylpiperidine SAR

The unadorned benzoylpiperidine core of this compound provides a clean starting point for structure-activity relationship studies. Incremental potency gains upon substitution can be directly attributed to added functional groups, as demonstrated by the >8-fold improvement observed when moving to more elaborate benzoylpiperidine analogs [2]. The commercial availability at ≥98% purity supports reproducible chemical modification .

AChE-Inactive Control in Neurodegeneration Research

The established near-complete lack of anti-acetylcholinesterase activity of N-benzoylpiperidines [3] makes 2-(1-benzoylpiperidin-4-yl)acetic acid a reliable AChE-inactive control. Researchers can use this compound to benchmark cholinergic effects in neuronal assays without the confounding AChE inhibition observed with N-benzylpiperidine derivatives (IC50 as low as 0.56 nM) [3].

Key Intermediate in Ethanobenzazepine Synthesis

As documented in US Patent 5,057,611, benzoylpiperidines are crucial intermediates in the preparation of ethanobenzazepines with analgesic properties [4]. 2-(1-Benzoylpiperidin-4-yl)acetic acid, bearing both the requisite benzoyl group and a reactive carboxylic acid handle, is positioned as a suitable building block for executing this patented synthetic route [4].

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